Benzoic acid, 4-(4,5-dihydro-4-(1H-indol-3-ylmethylene)-5-oxo-2-phenyl-1H-imidazol-1-yl)-, (((2-methylphenyl)azo)phenylmethylene)hydrazide
Description
This compound is a structurally complex molecule combining multiple pharmacophoric motifs:
- Benzoic acid backbone: Provides carboxylic acid functionality, enhancing solubility and enabling hydrogen bonding interactions.
- Indol-3-ylmethylene group: The indole moiety is known for its role in bioactivity, particularly in antimicrobial and anticancer agents .
- (((2-Methylphenyl)azo)phenylmethylene)hydrazide: The azo-hydrazide linkage introduces rigidity and may contribute to chelation or redox activity.
The compound’s synthesis likely involves multi-step condensation reactions, such as the coupling of indole-derived aldehydes with hydrazide intermediates under acidic or catalytic conditions, as seen in analogous benzimidazole and thiazolidinone syntheses .
Properties
CAS No. |
134248-56-9 |
|---|---|
Molecular Formula |
C39H29N7O2 |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]-N-[(Z)-[[(2-methylphenyl)diazenyl]-phenylmethylidene]amino]benzamide |
InChI |
InChI=1S/C39H29N7O2/c1-26-12-8-10-18-33(26)42-43-36(27-13-4-2-5-14-27)44-45-38(47)29-20-22-31(23-21-29)46-37(28-15-6-3-7-16-28)41-35(39(46)48)24-30-25-40-34-19-11-9-17-32(30)34/h2-25,40H,1H3,(H,45,47)/b35-24+,43-42?,44-36- |
InChI Key |
FZAYSAQPVAADQJ-XAHDNNQJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=N/C(=N\NC(=O)C2=CC=C(C=C2)N3C(=N/C(=C/C4=CNC5=CC=CC=C54)/C3=O)C6=CC=CC=C6)/C7=CC=CC=C7 |
Canonical SMILES |
CC1=CC=CC=C1N=NC(=NNC(=O)C2=CC=C(C=C2)N3C(=NC(=CC4=CNC5=CC=CC=C54)C3=O)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(4,5-dihydro-4-(1H-indol-3-ylmethylene)-5-oxo-2-phenyl-1H-imidazol-1-yl)-, (((2-methylphenyl)azo)phenylmethylene)hydrazide involves multiple steps. The process typically starts with the preparation of the indole and imidazole intermediates, followed by their condensation with benzoic acid derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(4,5-dihydro-4-(1H-indol-3-ylmethylene)-5-oxo-2-phenyl-1H-imidazol-1-yl)-, (((2-methylphenyl)azo)phenylmethylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Benzoic acid, 4-(4,5-dihydro-4-(1H-indol-3-ylmethylene)-5-oxo-2-phenyl-1H-imidazol-1-yl)-, (((2-methylphenyl)azo)phenylmethylene)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(4,5-dihydro-4-(1H-indol-3-ylmethylene)-5-oxo-2-phenyl-1H-imidazol-1-yl)-, (((2-methylphenyl)azo)phenylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in core scaffolds, substituents, and bioactivity:
Key Structural and Functional Differences:
Core Heterocycles: The target compound’s imidazolone core differs from thiazolidinones (e.g., 5h) and pyrazolones (e.g., ). Thiadiazoles (e.g., 8a) and pyrazolones prioritize sulfur- or nitrogen-rich environments for metal coordination .
Substituent Effects: The indol-3-ylmethylene group in the target compound is structurally analogous to methoxy-indole in 5h but lacks the thioxo group, which may reduce redox activity .
Bioactivity: Thiazolidinone derivatives (e.g., 5h) exhibit broad-spectrum antimicrobial activity, likely due to the thioxo group’s interaction with microbial enzymes . Pyrazolone-based azo dyes (e.g., ) are less bioactive but useful in analytical chemistry for metal ion detection.
Physicochemical Data:
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Benzoic acid, 4-(4,5-dihydro-4-(1H-indol-3-ylmethylene)-5-oxo-2-phenyl-1H-imidazol-1-yl)-, (((2-methylphenyl)azo)phenylmethylene)hydrazide (hereafter referred to as Compound X ) is of particular interest. This article reviews the biological activities associated with Compound X, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
Compound X features a complex structure that includes:
- A benzoic acid moiety
- An imidazole ring
- An indole derivative
- A hydrazide linkage
This unique combination may contribute to its biological properties.
Synthesis
The synthesis of Compound X typically involves multi-step reactions starting from simpler precursors. The methods often include:
- Formation of the imidazole ring via cyclization reactions.
- Coupling with indole derivatives.
- Final hydrazone formation with benzoic acid derivatives.
Antimicrobial Activity
Recent studies have shown that Compound X exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Compound X has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of several cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Lung cancer (A549)
- Colorectal cancer (HCT116)
The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| A549 | 20 |
| HCT116 | 25 |
Antioxidant Activity
The antioxidant capacity of Compound X has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
A notable case study involved the administration of Compound X in a murine model of breast cancer. The results showed a marked reduction in tumor size compared to control groups, alongside a significant increase in survival rates. Histological analysis revealed reduced proliferation markers and increased apoptosis in tumor tissues treated with Compound X.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
